molecular formula C13H16BF3O3 B6323729 2-[2-Methoxy-5-(trifluoromethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane CAS No. 2096996-14-2

2-[2-Methoxy-5-(trifluoromethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane

Cat. No. B6323729
CAS RN: 2096996-14-2
M. Wt: 288.07 g/mol
InChI Key: VMDUVWAAUUMJMH-UHFFFAOYSA-N
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Description

2-[2-Methoxy-5-(trifluoromethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane, also known as 2-MTP, is a boron-containing compound with potential applications in a range of scientific research fields. It has been investigated for its potential uses in the fields of organic synthesis, catalysis, and materials science.

Scientific Research Applications

2-[2-Methoxy-5-(trifluoromethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane has been investigated for its potential applications in a range of scientific research fields. It has been used as a catalyst for organic synthesis reactions, such as the synthesis of aromatic compounds, and as a ligand for transition metal catalysts. It has also been used in the synthesis of polymers and other materials. Additionally, it has been investigated for its potential applications in biochemistry, such as in the study of enzyme kinetics.

Mechanism of Action

The mechanism of action of 2-[2-Methoxy-5-(trifluoromethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane is not yet fully understood. It is believed to act as a Lewis acid, which is a type of molecule that can accept electrons. This allows it to act as a catalyst in organic synthesis reactions, as well as in the synthesis of polymers and other materials.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not yet been extensively studied. However, it has been shown to have some biological activity, such as the ability to inhibit the growth of certain bacteria. It has also been shown to have some cytotoxic effects, which means that it can be toxic to certain cells.

Advantages and Limitations for Lab Experiments

2-[2-Methoxy-5-(trifluoromethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane has several advantages for use in laboratory experiments. It is a highly efficient catalyst, and it can be used in a wide range of reactions. Additionally, it is relatively inexpensive and easy to obtain. However, it has some limitations as well. It is not very stable, and it can react with other molecules in the reaction mixture. Additionally, it is not very soluble in water, which can limit its use in some experiments.

Future Directions

There are a number of potential future directions for the research and development of 2-[2-Methoxy-5-(trifluoromethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane. One potential direction is the development of new catalytic reactions that utilize this compound as a catalyst. Additionally, it could be used in the synthesis of new materials, such as polymers and other materials. Furthermore, it could be used in the development of new drugs, or it could be used to study enzyme kinetics. Finally, it could be used in the development of new methods for the synthesis of aromatic compounds.

Synthesis Methods

2-[2-Methoxy-5-(trifluoromethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane can be synthesized from 2-methoxy-5-trifluoromethylphenol and 5,5-dimethyl-1,3,2-dioxaborinane. The reaction is conducted in an organic solvent, such as dichloromethane, at a temperature of 0°C. The reaction is highly efficient and yields this compound in high yields.

properties

IUPAC Name

2-[2-methoxy-5-(trifluoromethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BF3O3/c1-12(2)7-19-14(20-8-12)10-6-9(13(15,16)17)4-5-11(10)18-3/h4-6H,7-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMDUVWAAUUMJMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCC(CO1)(C)C)C2=C(C=CC(=C2)C(F)(F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BF3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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